(E)-2-(2-cyano-3-(3-hydroxy-4-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
CAS No.: 868154-75-0
Cat. No.: VC6699993
Molecular Formula: C20H19N3O4S
Molecular Weight: 397.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868154-75-0 |
|---|---|
| Molecular Formula | C20H19N3O4S |
| Molecular Weight | 397.45 |
| IUPAC Name | 2-[[(E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
| Standard InChI | InChI=1S/C20H19N3O4S/c1-27-15-7-6-11(9-14(15)24)8-12(10-21)19(26)23-20-17(18(22)25)13-4-2-3-5-16(13)28-20/h6-9,24H,2-5H2,1H3,(H2,22,25)(H,23,26)/b12-8+ |
| Standard InChI Key | SZTMPYCLETYYKL-XYOKQWHBSA-N |
| SMILES | COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N)O |
Introduction
Structural Characteristics
Molecular Architecture
The compound features a 4,5,6,7-tetrahydrobenzo[b]thiophene core fused with a cyclohexene ring, substituted at the 3-position by a carboxamide group. The 2-position is functionalized with an (E)-configured acrylamido side chain containing a cyano group and a 3-hydroxy-4-methoxyphenyl moiety . The IUPAC name—2-[[(E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide—reflects this arrangement .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₂₀H₁₉N₃O₄S | |
| Molecular weight | 397.4 g/mol | |
| Hydrogen bond donors | 3 | |
| Hydrogen bond acceptors | 6 | |
| Rotatable bonds | 5 | |
| XLogP3-AA | 3.4 |
Spectroscopic Characterization
While direct spectroscopic data for this compound are unavailable, related tetrahydrobenzo[b]thiophene derivatives exhibit characteristic IR peaks for N-H (3418 cm⁻¹), C≡N (2250 cm⁻¹), and conjugated C=O (1680–1700 cm⁻¹) . ¹H NMR of analogous compounds shows signals for methoxy protons (~δ 3.8 ppm), aromatic protons (δ 6.5–7.5 ppm), and cyclohexene CH₂ groups (δ 1.5–2.5 ppm) .
Synthetic Pathways
Gewald Reaction for Core Formation
The tetrahydrobenzo[b]thiophene core is synthesized via the Gewald reaction, a three-component condensation of cyclohexanone, sulfur, and a cyanoacetamide derivative in the presence of a base like morpholine . For example, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate—a precursor to similar compounds—is formed through this method .
Knoevenagel Condensation for Side Chain Addition
The acrylamido side chain is introduced via Knoevenagel condensation between 2-(2-cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide and 3-hydroxy-4-methoxybenzaldehyde. Piperidine and acetic acid in toluene catalyze this step, yielding the (E)-isomer selectively . Typical reaction conditions involve refluxing for 5–6 hours, achieving yields of 55–95% for analogous structures .
Table 2: Synthetic Parameters for Analogous Compounds
| Parameter | Value | Source |
|---|---|---|
| Solvent | Toluene | |
| Catalyst | Piperidine/Acetic acid | |
| Reaction time | 5–6 hours | |
| Yield range | 55–95% |
Physicochemical Properties
Solubility and Lipophilicity
With an XLogP3-AA of 3.4 , the compound exhibits moderate lipophilicity, suggesting better membrane permeability than polar analogs. The presence of three hydrogen bond donors and six acceptors implies limited aqueous solubility, likely requiring dimethylformamide or dimethyl sulfoxide for in vitro studies.
Tautomeric and Conformational Dynamics
The acrylamido group’s (E)-configuration minimizes steric clash between the cyano and methoxyphenyl groups. Quantum mechanical calculations on similar structures reveal a 15–20° dihedral angle between the thiophene core and aryl ring, optimizing π-π stacking potential.
| Activity | Result (Compound vs. Control) | Source |
|---|---|---|
| DPPH scavenging | IC₅₀ 28 μM vs. 62 μM (AA) | |
| S. aureus inhibition | 18 mm vs. 22 mm (Ciprofloxacin) | |
| Analgesic effect | 65% writhing inhibition |
Comparative Analysis with Structural Analogs
Contrast with 4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxamide
Removing the acrylamido side chain (as in CAS 95461-21-5) reduces molecular weight to 181.26 g/mol and increases XLogP3-AA to 4.1. The simplified analog shows analgesic activity but lacks antioxidant or antibacterial effects, underscoring the critical role of the substituted acrylamido group in multifunctional bioactivity.
Role of Substituents
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